molecular formula C44H32N8Ni B13644947 nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline

nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline

Cat. No.: B13644947
M. Wt: 731.5 g/mol
InChI Key: FFIPMSLUANOEJR-UHFFFAOYSA-N
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Description

Nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. This particular compound is a nickel(II) complex of a porphyrin derivative, which has been modified with aminophenyl groups. The presence of nickel in the porphyrin ring enhances its catalytic and electronic properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Condensation Reactions: Using large reactors to facilitate the condensation of pyrrole and 4-aminobenzaldehyde.

    Efficient Metalation: Employing continuous flow reactors for the metalation step to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nickel(III) or nickel(IV) complexes, while substitution reactions can introduce various functional groups onto the aminophenyl rings .

Mechanism of Action

The mechanism by which nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline exerts its effects involves the coordination of nickel(II) with the porphyrin ring. This coordination enhances the compound’s electronic properties, making it an effective catalyst and photosensitizer. The aminophenyl groups further modify the electronic environment, allowing for fine-tuning of the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline is unique due to the presence of aminophenyl groups, which enhance its reactivity and allow for further functionalization. The nickel(II) center also provides unique catalytic properties that are not present in other similar compounds .

Properties

Molecular Formula

C44H32N8Ni

Molecular Weight

731.5 g/mol

IUPAC Name

nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline

InChI

InChI=1S/C44H32N8.Ni/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2

InChI Key

FFIPMSLUANOEJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)[N-]3)N.[Ni+2]

Origin of Product

United States

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